molecular formula C13H19N B1596328 Enefexine CAS No. 67765-04-2

Enefexine

Cat. No.: B1596328
CAS No.: 67765-04-2
M. Wt: 189.30 g/mol
InChI Key: NDPOGPAZKKPOPV-UHFFFAOYSA-N
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Description

ENEFEXINE is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: ENEFEXINE can be synthesized through a multi-step process starting from 4-(4-ethylphenyl)-2-piperidone. The synthesis involves the reduction of 4-(4-ethylphenyl)-2-piperidone using lithium aluminium hydride in tetrahydrofuran. The reaction is carried out under nitrogen atmosphere at 60°C for one hour. After cooling to room temperature, water and sodium hydroxide solution are added, and the mixture is filtered. The resulting crude product is then converted into its hydrochloride form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: ENEFEXINE undergoes various chemical reactions, including:

    Reduction: The reduction of 4-(4-ethylphenyl)-2-piperidone to form this compound.

    Substitution: The ethylphenyl group can undergo substitution reactions with various electrophiles.

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Common Reagents and Conditions:

    Reduction: Lithium aluminium hydride in tetrahydrofuran.

    Substitution: Electrophiles such as halogens or sulfonates.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: this compound hydrochloride.

    Substitution: Substituted derivatives of this compound.

    Oxidation: Oxidized derivatives of this compound.

Scientific Research Applications

ENEFEXINE has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ENEFEXINE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, particularly those involving serotonin and norepinephrine. The compound may also interact with other receptors and enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

ENEFEXINE can be compared with other similar compounds, such as:

    Venlafaxine: Another compound with similar structure and mechanism of action, used as an antidepressant.

    Duloxetine: A compound with similar therapeutic applications, known for its effects on serotonin and norepinephrine reuptake.

    Desvenlafaxine: A derivative of venlafaxine with similar pharmacological properties.

Uniqueness: this compound is unique due to its specific structural features and the combination of its biological activities

Properties

IUPAC Name

4-(4-ethylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13/h3-6,13-14H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPOGPAZKKPOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057803
Record name Enefexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67765-04-2
Record name Enefexine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067765042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enefexine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENEFEXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JMM46GA2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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